molecular formula C10H10F4O B6294561 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene CAS No. 1394936-97-0

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene

Cat. No.: B6294561
CAS No.: 1394936-97-0
M. Wt: 222.18 g/mol
InChI Key: NXCYGRROAOORAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene (CAS 1394936-97-0) is a high-purity chemical building block with the molecular formula C10H10F4O and a molecular weight of 222.18 g/mol . This compound features a benzene ring substituted with fluorine, an isopropoxy group, and a trifluoromethyl group, a combination that is highly valuable in advanced research and development. Its structure makes it a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are fundamental methods for constructing complex molecules . In pharmaceutical research, such fluorinated aromatic scaffolds are pivotal in the design of new drug candidates. The presence of fluorine and the trifluoromethyl group can significantly influence a molecule's biological activity, metabolic stability, and its ability to bind to target enzymes and receptors . Furthermore, the aryl ether moiety is a common structural feature in compounds with potential biological activities, including those investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment and other therapeutic agents . In material science, this compound serves as a key precursor for the synthesis of specialized polymers. Similar structural motifs are employed to develop polymers with high thermal stability, desirable mechanical properties, and applications in advanced industries such as aerospace and microelectronics . Researchers will find this product useful as a sophisticated intermediate for constructing complex m-aryloxy phenol derivatives and other fluorinated aromatic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding its safe handling, storage, and disposal.

Properties

IUPAC Name

1-fluoro-2-propan-2-yloxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F4O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYGRROAOORAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenol Derivatives

A widely employed method involves O-alkylation of 3-hydroxy-4-fluorobenzotrifluoride with isopropyl halides. This approach mirrors the synthesis of 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene reported by Ambeed, where 4-fluoro-3-hydroxybenzotrifluoride undergoes methylation using iodomethane and sodium hydride in DMF. Adapting this protocol:

  • Deprotonation : 3-Hydroxy-4-fluorobenzotrifluoride (1.0 equiv) is treated with NaH (1.2 equiv) in anhydrous DMF at 0–5°C to generate the phenoxide intermediate.

  • Alkylation : Isopropyl iodide (1.1 equiv) is added, and the mixture is heated to 60–100°C for 4–12 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed, dried, and purified via column chromatography (hexane/ethyl acetate).

Key Parameters :

  • Base : NaH provides superior yields over K2CO3 due to complete phenoxide formation.

  • Solvent : DMF enhances reaction kinetics but requires careful removal during purification.

  • Yield : ~60–75% (extrapolated from analogous methoxy derivative synthesis).

Multi-Step Functionalization of Pre-Substituted Benzene Rings

An alternative route constructs the aromatic core through sequential substitutions:

  • Trifluoromethylation : Introduce -CF3 via Ullmann-type coupling using CuI and a CF3 source (e.g., TMSCF3) to 1-fluoro-2-iodobenzene.

  • Hydroxylation : Hydrolyze a methoxy or nitro group at position 2 to yield 2-hydroxy-4-(trifluoromethyl)-1-fluorobenzene.

  • O-Alkylation : Perform isopropoxy installation as in Section 2.1.

Challenges :

  • Trifluoromethylation requires stringent anhydrous conditions and elevated temperatures.

  • Directing effects may necessitate protective group strategies to ensure proper regiochemistry.

Reaction Optimization and Analytical Characterization

Solvent and Temperature Effects

Comparative studies of alkylation reactions indicate that DMF outperforms THF and DMSO in achieving >70% conversion, though residual solvent removal remains a bottleneck. Thermal degradation of intermediates is minimized by maintaining temperatures below 120°C during alkylation.

Analytical Data

1H NMR (CDCl3) :

  • δ 1.35 (d, 6H, -CH(CH3)2)

  • δ 4.55 (septet, 1H, -OCH(CH3)2)

  • δ 6.85–7.25 (m, 3H, aromatic).

GC-MS : Molecular ion peak at m/z 236 [M+] confirms the molecular formula C10H10F4O.

Industrial-Scale Production Considerations

Material Balance and Solvent Recovery

A scaled-up process (1,000 kg batch) adapted from agrochemical manufacturing would involve:

ComponentInput (kg)Output (kg)Recovery (%)
3-Hydroxy-4-fluorobenzotrifluoride950
Isopropyl iodide72085
DMF1,8001,71095
Product65068

Notes : Solvent recycling reduces waste and cost, while unreacted starting materials are recovered via distillation .

Chemical Reactions Analysis

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with unique properties.

    Pharmaceutical Research: It is investigated for potential use in drug development due to its unique chemical structure.

    Chemical Biology: The compound is used in studies to understand biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene with structurally related fluorinated benzene derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene -F, -OCH(CH₃)₂, -CF₃ (positions 1, 2, 4) C₁₀H₁₀F₄O Not reported Potential intermediate for agrochemicals or pharmaceuticals
1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene -F, -C≡CH, -CF₃ (positions 1, 2, 4) C₁₀H₆F₄ 202.15 Discontinued; possible use in click chemistry
1-Fluoro-2-propoxy-4-(trifluoromethyl)benzene -F, -OCH₂CH₂CH₃, -CF₃ (positions 1, 2, 4) C₁₀H₁₀F₄O Not reported Structural analog with linear propoxy group; likely higher boiling point than isopropoxy analog
1-Fluoro-4-(trifluoromethyl)benzene -F, -CF₃ (positions 1, 4) C₇H₄F₄ 176.10 Simpler structure; used as a reference for substituent effects
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene -F, -SO₂CH₃, -CF₃ (positions 1, 2, 4) C₈H₆F₄O₂S 242.19 Enhanced polarity due to sulfonyl group; potential pharmacological activity

Key Observations:

  • Substituent Bulk and Polarity: The isopropoxy group in the target compound introduces steric hindrance compared to linear propoxy () or smaller groups like methylsulfonyl (). This may reduce reactivity in nucleophilic substitutions but enhance solubility in nonpolar solvents .
  • Electronic Effects: The trifluoromethyl (-CF₃) and fluorine (-F) groups are strong electron-withdrawing moieties, directing electrophilic attacks to specific positions. For example, in 1-Fluoro-4-(trifluoromethyl)benzene (), the para-CF₃ group deactivates the ring, making it less reactive than analogs with electron-donating groups .
  • Functional Group Diversity: Compounds with sulfonyl () or alkyne () groups exhibit distinct reactivity profiles. The sulfonyl group increases polarity, making such derivatives suitable for applications requiring water solubility, while alkynes enable click chemistry applications .

Physicochemical Properties

  • Melting/Boiling Points: Data gaps exist for the target compound, but analogs like 1-Fluoro-4-(trifluoromethyl)benzene () have well-documented boiling points (e.g., 5430 in CRC Handbook), which can guide predictions .
  • Solubility: The isopropoxy group likely enhances solubility in organic solvents compared to non-ether analogs. For example, (E)-1-Styryl-4-(trifluoromethyl)benzene () shows good solubility in hexane due to its nonpolar styryl group .

Biological Activity

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Profile

  • Chemical Name : 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene
  • CAS Number : 1394936-97-0
  • Molecular Formula : C10H10F4O
  • Molecular Weight : 236.18 g/mol
  • Appearance : Colorless liquid (exact appearance may vary)
  • Purity : Typically ≥ 95%

Physical Properties

PropertyValue
Boiling PointNot specified
DensityNot specified
Flash PointNot specified
Storage Temperature2-8°C

1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene exhibits various biological activities, primarily attributed to its structural features that influence interactions with biological macromolecules. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetics and bioavailability.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated benzene derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function.

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways, although specific pathways for this compound remain under investigation.

Toxicological Profile

Toxicological evaluations are crucial in understanding the safety profile of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene:

  • Acute Toxicity : It is classified as harmful if swallowed or in contact with skin.
  • Chronic Effects : Long-term exposure may lead to organ-specific toxicity, particularly affecting liver and kidney functions based on related compounds' data.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the efficacy of various fluorinated compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity in Cancer Research :
    In vitro studies on breast cancer cell lines demonstrated that treatment with 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Q & A

What are the key synthetic strategies for preparing 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene in laboratory settings?

Answer:
The synthesis typically involves multi-step strategies, leveraging electrophilic fluorination and nucleophilic substitution. A common approach includes:

  • Step 1: Fluorination
    Electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions (e.g., DMF or THF at 60–80°C) to introduce the fluorine atom .
  • Step 2: Etherification
    Nucleophilic substitution with isopropyl alcohol (propan-2-ol) in the presence of a base (e.g., NaH or K₂CO₃) to install the isopropyloxy group. Reaction conditions often involve refluxing in aprotic solvents (THF or DMF) .
  • Step 3: Trifluoromethylation
    Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing reagents .

Example Reaction Table:

StepKey Reagents/ConditionsYieldReference
FluorinationSelectfluor, DMF, 80°C75%
EtherificationPropan-2-ol, NaH, THF82%

Which spectroscopic techniques are most effective for characterizing the structure of 1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene?

Answer:
A combination of ¹H NMR , ¹⁹F NMR , and HRMS is critical:

  • ¹H NMR : Identifies protons on the benzene ring and isopropyloxy group. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
  • ¹⁹F NMR : Detects fluorine environments; the trifluoromethyl group typically resonates at δ -60 to -65 ppm, while aromatic fluorine appears at δ -110 to -120 ppm .
  • HRMS : Validates molecular weight (e.g., C₁₀H₁₀F₄O: calc. 222.07, found 222.08) .
  • X-ray crystallography (if crystals are obtainable) resolves bond lengths and angles, though fluorinated compounds often pose crystallization challenges .

How does the electronic environment of the benzene ring influence the reactivity of this compound in substitution reactions?

Answer:
The electron-withdrawing trifluoromethyl (-CF₃) and fluorine (-F) groups deactivate the ring, directing electrophiles to the meta position relative to -CF₃ and ortho/para to -F. The isopropyloxy group (-OCH(CH₃)₂) is weakly electron-donating, creating competing regioselectivity. For example:

  • Nitration : Occurs predominantly at the meta to -CF₃ due to its strong deactivation .
  • Cross-coupling : Suzuki reactions favor positions activated by the isopropyloxy group .

What methodological approaches are recommended for resolving crystallographic data of fluorinated aromatic compounds like this compound?

Answer:
SHELXL (part of the SHELX suite) is widely used for refining structures with high-resolution data. Key steps include:

  • Data collection : Use synchrotron radiation or low-temperature (100 K) setups to enhance diffraction quality.
  • Refinement : Employ restraints for disordered fluorine atoms and anisotropic displacement parameters for trifluoromethyl groups .
  • Validation : Check for overfitting using R-factors (e.g., R₁ < 0.05 for high-quality data) .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Chromatography : Flash column chromatography with silica gel and hexane/ethyl acetate (4:1) effectively separates fluorinated byproducts .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences; yields crystals suitable for X-ray analysis .
  • Distillation : For volatile impurities, though limited by the compound’s high molecular weight .

What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions?

Answer:
Regioselectivity is governed by:

  • Electronic effects : -CF₃ and -F withdraw electron density, making the ring less reactive except at positions activated by -OCH(CH₃)₂.
  • Steric effects : The bulky isopropyloxy group hinders substitution at adjacent positions.
  • Competitive directing : -F (ortho/para director) and -CF₃ (meta director) create multiple reactive sites, requiring DFT calculations to predict dominant pathways .

How does the substitution pattern of this compound compare to structurally similar fluorinated aromatics in terms of biological activity?

Answer:
Comparative studies highlight:

  • Bioactivity : The -CF₃ group enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Toxicity : Fluorine reduces off-target interactions compared to chlorine analogues .

Comparison Table:

CompoundSubstituentsKey Biological Property
1-Fluoro-2-(propan-2-yloxy)-4-(trifluoromethyl)benzene-F, -OCH(CH₃)₂, -CF₃Enhanced enzyme inhibition
4-Fluoro-2-(trifluoromethyl)phenol-F, -OH, -CF₃Higher solubility, lower potency
1-Fluoro-2-(4-hydroxyphenyl)naphthalene-F, -OHReduced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.